4-(Methylsulfonyl)phenol

Descripción

Significance of Sulfonylphenols in Contemporary Chemical Sciences

Sulfonylphenols, the class of compounds to which 4-(Methylsulfonyl)phenol belongs, are characterized by the presence of both a sulfonyl group (-SO2-) and a hydroxyl group (-OH) attached to a phenol (B47542) ring. This combination of functional groups imparts a unique set of chemical properties that make them valuable in various scientific domains. The sulfonyl group is a strong electron-withdrawing group, which influences the acidity of the phenolic proton and the reactivity of the aromatic ring. This electronic nature makes sulfonylphenols useful as intermediates in organic synthesis and as structural motifs in medicinal chemistry. ontosight.airesearchgate.net Their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, have made them a focus of research for the development of new therapeutic agents. ontosight.ai

Historical Context of Methylsulfonylphenols in Organic Chemistry Research

The journey of organic chemistry began with the study of compounds derived from living organisms. lumenlearning.com A pivotal moment in the 19th century was Friedrich Wöhler's synthesis of urea (B33335) in 1828, which demonstrated that organic compounds could be created from inorganic starting materials, debunking the "vital force" theory. lumenlearning.comboronmolecular.com This breakthrough paved the way for the laboratory synthesis of a vast number of organic molecules. siue.edunih.gov The development of structural theory by chemists like August Kekulé further advanced the understanding of how atoms are connected within molecules. lumenlearning.com

Structural Features and their Influence on Research Trajectories

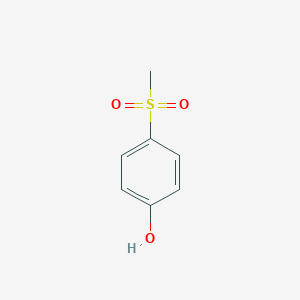

The structure of this compound is key to its chemical behavior and research applications. The molecule consists of a benzene (B151609) ring substituted with a hydroxyl group and a methylsulfonyl group at the para position (positions 1 and 4, respectively).

| Property | Value |

| Molecular Formula | C7H8O3S |

| Molecular Weight | 172.20 g/mol |

| IUPAC Name | This compound |

| Synonyms | 4-Hydroxyphenyl methyl sulfone, p-hydroxyphenyl methyl sulfone |

Data from multiple sources. biosynth.comscbt.comfishersci.fi

The electron-withdrawing nature of the methylsulfonyl group significantly impacts the properties of the phenol ring and the hydroxyl group. This structural feature makes this compound a versatile building block in organic synthesis. biosynth.com For instance, the acidity of the phenolic hydroxyl group is increased, influencing its reactivity in various chemical transformations. ontosight.ai The presence of both a hydrogen bond donor (the hydroxyl group) and acceptor (the sulfonyl group) can influence the physical properties of materials derived from this compound. smolecule.com This unique combination of functional groups has steered research towards its use in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. biosynth.com

Overview of Key Research Domains for this compound

The distinct chemical properties of this compound have led to its application in several key research areas:

Organic Synthesis: It serves as a versatile starting material or intermediate for the synthesis of a wide range of more complex organic molecules. biosynth.comsmolecule.com For example, it is used in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives and 2-(pyridine-2-yl)-1H-benzimidazole derivatives. chemicalbook.com

Medicinal Chemistry: The methylsulfonylphenyl moiety is a key pharmacophore in the design of new therapeutic agents. researchgate.net Derivatives of this compound have been investigated for their potential as anti-inflammatory agents, cyclooxygenase (COX) inhibitors, and antimicrobial compounds. nih.govacs.org Research has explored its incorporation into various drug scaffolds to enhance biological activity. researchgate.netsolubilityofthings.com

Materials Science: The ability of the sulfonyl and hydroxyl groups to participate in hydrogen bonding suggests potential applications in the development of new materials with specific functional properties. smolecule.com

Biochemical Research: The compound and its derivatives are utilized as tools to study enzyme mechanisms and interactions due to their ability to modulate protein function. evitachem.com For instance, some derivatives have been studied for their role in inhibiting bacterial growth and biofilm formation. uq.edu.auresearchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-methylsulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECCFSZFXLAGJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80163763 | |

| Record name | 4-Hydroxyphenyl methyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14763-60-1 | |

| Record name | 4-(Methylsulfonyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14763-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyphenyl methyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014763601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyphenyl methyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methylsulfonyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYPHENYL METHYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7BIF7ZQJ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Route Optimization for 4 Methylsulfonyl Phenol

Oxidative Approaches to Sulfonyl Phenols

A prevalent strategy for synthesizing 4-(methylsulfonyl)phenol involves the oxidation of a precursor molecule, typically 4-(methylthio)phenol (B156131). This approach leverages the conversion of the thioether group to the corresponding sulfone.

Synthesis via Oxidation of 4-(Methylthio)phenol

The direct oxidation of 4-(methylthio)phenol serves as a straightforward route to this compound. This transformation requires a suitable oxidizing agent to convert the sulfur atom from a lower oxidation state to the sulfonyl group. The reaction is typically carried out in a solvent system that facilitates the interaction between the substrate and the oxidant.

One documented procedure involves dissolving 4-(methylthio)phenol in a mixture of ethanol (B145695) and water at room temperature. chemicalbook.com An oxidizing agent is then added in portions to control the reaction, which is stirred for an extended period to ensure complete conversion. chemicalbook.com The product can then be isolated through extraction and purification. chemicalbook.com

Comparative Analysis of Oxidizing Agents (e.g., Sodium Periodate (B1199274), Oxone)

The choice of oxidizing agent is critical to the success of the oxidation of 4-(methylthio)phenol. Two commonly employed oxidants for this transformation are sodium periodate and Oxone.

Sodium Periodate: In one synthetic method, a solution of 4-(methylthio)phenol in aqueous methanol (B129727) at a low temperature (0°C) is treated with sodium periodate. The reaction requires multiple additions of the oxidizing agent over an extended period, followed by purification to isolate the desired this compound. This method, however, has been reported to result in a modest yield of 32%.

Oxone: Oxone, a potassium triple salt containing potassium peroxymonosulfate, has been demonstrated to be a highly effective oxidizing agent for this conversion. In a reported synthesis, Oxone was added to a solution of 4-(methylthio)phenol in an ethanol/water mixture at room temperature. chemicalbook.com This method resulted in a significantly higher yield of 96% for this compound. chemicalbook.com The reaction proceeds smoothly and offers a more efficient alternative to sodium periodate for this particular oxidation. chemicalbook.com

Table 1: Comparison of Oxidizing Agents for the Synthesis of this compound

| Oxidizing Agent | Substrate | Solvent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Sodium Periodate | 4-(Methylthio)phenol | 30% Aqueous Methanol | 0°C, multiple additions over 48h+ | 32% | |

| Oxone | 4-(Methylthio)phenol | Ethanol/Water | Room Temperature, 18h | 96% | chemicalbook.com |

Hydroxylation Reactions for Phenol (B47542) Ring Formation

An alternative approach to constructing the phenol moiety involves hydroxylation reactions, particularly those utilizing aryl sulfonium (B1226848) salts.

Application of Aryl Sulfonium Salt Hydroxylation Methodologies

A recently developed method describes the hydroxylation of aryl sulfonium salts to produce phenols under mild conditions. mdpi.comnih.gov This reaction utilizes acetohydroxamic acid or oxime as the hydroxylating agent in the presence of a base like cesium carbonate. mdpi.comnih.gov This method demonstrates broad functional group tolerance, including the sulfonyl group, making it a potentially viable route for synthesizing a variety of substituted phenols. mdpi.comnih.gov The reactions have been shown to provide moderate to high yields (47-95%). mdpi.comnih.gov

Mechanistic Investigations of Hydroxylation Processes

The proposed mechanisms for these hydroxylation reactions involve the initial nucleophilic substitution of the aryl sulfonium salt. mdpi.com When using an aldehyde oxime, the reaction is thought to proceed through the formation of an intermediate via nucleophilic substitution, followed by base-mediated deprotonation, fragmentation, and subsequent protonation to yield the phenol. mdpi.com In the case of acetohydroxamic acid, a similar nucleophilic substitution occurs, followed by a Lossen rearrangement to produce the final phenol product after an acidic workup. mdpi.com Another innovative approach involves the photochemical hydroxylation of biaryl sulfonium salts using a TEMPO derivative as an oxygen source under metal-free conditions. rsc.orgrsc.org This method relies on UV light to initiate the cleavage of the C-S bond, forming an aryl radical that is then captured by TEMPO to generate the phenol. rsc.org

Alternative Synthetic Pathways for Methylsulfonylphenols (e.g., approaches for related derivatives)

Research into the synthesis of methylsulfonylphenol derivatives has also revealed alternative strategies. For instance, 2'-hydroxy-4'-methylsulfonylacetophenone was synthesized from 3-mercaptophenol through a series of steps including methylation, Friedel-Crafts acetylation, and subsequent oxidation of the sulfide (B99878) using Oxone®. academie-sciences.fr This highlights the utility of building the molecule from a different starting material and introducing the methylsulfonyl group at a later stage.

Another approach involves the synthesis of more complex molecules containing the 4-(methylsulfonyl)phenyl moiety. For example, a multi-step synthesis was developed for 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole, which starts from thioanisole (B89551) and involves the oxidation of a 4-(methylthio)phenyl intermediate to the corresponding sulfonyl derivative in the final step using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA). google.com

Furthermore, the synthesis of aryl-substituted 2-methoxyphenol derivatives has been achieved through acid-mediated rearrangements of oxidopyrylium cycloadducts derived from maltol (B134687) and aryl acetylenes. nih.gov While not directly producing this compound, this method demonstrates a novel approach to constructing substituted phenol rings that could potentially be adapted.

Principles of Sustainable Synthesis in this compound Production

The production of specialty chemicals like this compound is increasingly scrutinized through the lens of sustainable and green chemistry. The goal of sustainable synthesis is to design and implement chemical processes that reduce or eliminate the use and generation of substances hazardous to human health and the environment. athensjournals.gr This approach is guided by the 12 Principles of Green Chemistry, which provide a framework for evaluating and improving the environmental performance of chemical manufacturing. dokumen.pubinstituteofsustainabilitystudies.com Key principles relevant to the synthesis of this compound include maximizing atom economy, using catalytic reagents, choosing safer solvents, and utilizing renewable feedstocks. instituteofsustainabilitystudies.comacs.org

A prevalent laboratory and potential industrial synthesis of this compound involves the oxidation of 4-(methylthio)phenol. chemicalbook.com Analyzing this route using green chemistry metrics reveals significant opportunities for improvement. The traditional method often employs stoichiometric oxidizing agents in organic or aqueous-organic solvent mixtures. chemicalbook.com For instance, a documented procedure uses sodium periodate in aqueous methanol to achieve this transformation. While effective, this approach generates a substantial amount of inorganic salt waste, leading to a poor environmental profile.

Green Chemistry Metrics in Synthesis

To quantify the sustainability of a synthetic route, several metrics have been developed. Among the most important are Atom Economy, the E-Factor, and Process Mass Intensity (PMI). acs.orgsheldon.nl

Atom Economy Developed by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgprimescholars.com A higher atom economy signifies less waste generation at the molecular level.

The oxidation of 4-(methylthio)phenol to this compound can be accomplished with various oxidizing agents, each resulting in a different atom economy. The reaction using sodium periodate, for example, has a very low atom economy as the reagent is reduced to sodium iodate, which is a waste byproduct. A greener alternative is the use of hydrogen peroxide (H₂O₂), which ideally yields only water as a byproduct, or Oxone, which offers a better atom economy than periodate but is still a stoichiometric salt.

| Oxidizing Agent | Reaction Stoichiometry | Theoretical Atom Economy (%) | Byproducts |

|---|---|---|---|

| Sodium Periodate (NaIO₄) | C₇H₈OS + 2 NaIO₄ → C₇H₈O₃S + 2 NaIO₃ | 24.5% | Sodium iodate |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | C₇H₈OS + 2 KHSO₅ → C₇H₈O₃S + 2 KHSO₄ | 42.5% | Potassium bisulfate |

| Hydrogen Peroxide (H₂O₂) | C₇H₈OS + 2 H₂O₂ → C₇H₈O₃S + 2 H₂O | 82.7% | Water |

E-Factor and Process Mass Intensity (PMI) The E-Factor (Environmental Factor) provides a broader measure of waste by calculating the mass ratio of waste to the desired product, including reagents, solvent losses, and reaction byproducts. sheldon.nl Process Mass Intensity (PMI) is a related metric that measures the total mass of materials (raw materials, solvents, reagents, process water) used to produce a specified mass of product. acsgcipr.orgacsgcipr.org An ideal E-Factor is 0, and an ideal PMI is 1. sheldon.nl In fine chemical and pharmaceutical manufacturing, PMI values can often be in the hundreds, highlighting the large proportion of waste, primarily solvents. sheldon.nlacsgcipr.org

For a literature synthesis of this compound starting from 7.0 g of 4-(methylthio)phenol and using multiple portions of sodium periodate (totaling 26.75 g) in aqueous methanol, the PMI would be significantly high, reflecting the large quantities of solvent and reagent used relative to the product obtained (2.75 g).

| Input Material | Mass (g) | Role |

|---|---|---|

| 4-(methylthio)phenol | 7.0 | Starting Material |

| Sodium Periodate | 26.75 | Reagent |

| Methanol | ~79 (100 mL) | Solvent |

| Water | 500 | Solvent/Workup |

| Ether | Not specified | Extraction Solvent |

| Total Input (approx.) | >612.75 | - |

| Product Mass | 2.75 | - |

| Estimated PMI | >222 | - |

| Estimated E-Factor | >221 | - |

Catalysis in Synthesis

A core principle of green chemistry is the use of catalytic reagents in place of stoichiometric ones. acs.org Catalytic processes reduce waste because the catalyst is used in small quantities and can, in principle, be recycled and reused. For the synthesis of this compound, developing a catalytic oxidation for 4-(methylthio)phenol is a key strategy for sustainability. Research has demonstrated the catalytic sulfoxidation of 4-hydroxythioanisole (4-(methylthio)phenol) to the corresponding sulfoxide (B87167) using a niobia-silica catalyst with hydrogen peroxide as the green oxidant in aqueous media. researchgate.net While this produces the intermediate sulfoxide, further catalytic oxidation under similar green conditions could yield the target sulfone, dramatically improving the atom economy and reducing the E-factor.

Renewable Feedstocks and Greener Solvents

Renewable Feedstocks The sustainability of a chemical product also depends on the origin of its raw materials. athensjournals.gr Phenolic compounds are traditionally derived from petroleum feedstocks like benzene (B151609). nih.gov A long-term goal for sustainable chemical production is the transition to renewable feedstocks. Lignocellulosic biomass, a major component of plants, is a promising renewable source of aromatic compounds, including phenols. nih.govgoogle.com Developing pathways to produce this compound's precursors from lignin (B12514952) would represent a significant advancement in its sustainable production. google.com

Greener Solvents Solvents account for the largest proportion of mass in many chemical processes and are a primary driver of high PMI values. acsgcipr.org Therefore, the selection of environmentally benign solvents is critical. Water is an excellent green solvent, and its use is encouraged. Some syntheses of sulfones have been developed in aqueous media or mixtures with relatively benign alcohols like ethanol. chemicalbook.comresearchgate.net An electrochemical synthesis of sulfonyl phenol derivatives has been reported in an ethanol/water mixture, highlighting an environmentally friendly approach. researchgate.net Minimizing solvent use, recycling solvents, and choosing from recommended green solvent selection guides are all crucial steps in reducing the environmental impact of this compound production. rsc.org

Reactivity Profiles and Mechanistic Investigations of 4 Methylsulfonyl Phenol

Role as a Protecting Group in Complex Molecule Synthesis

In the realm of complex molecule synthesis, particularly in peptide synthesis, the strategic use of protecting groups is paramount to avoid unwanted side reactions. researchgate.net 4-(Methylsulfonyl)phenol has been investigated for its utility in this capacity.

Historically, the related compound, 4-(methylthio)phenyl (4MTP) esters, were employed as a carboxy-protecting group in polypeptide synthesis. A key transformation involves the oxidation of the 4MTP ester to the corresponding 4-(methylsulfonyl)phenyl (4MTO2P) ester. This oxidation effectively converts the protected ester into an activated ester, primed for subsequent aminolysis and the formation of amide bonds. researchgate.net This two-stage strategy, moving from a stable protecting group to a reactive species under specific conditions, highlights the nuanced role such compounds can play in multi-step synthetic sequences. The methanesulfonyl group is recognized for its robustness, making it a useful protecting group for phenols in a variety of reactions. researchgate.net

Nucleophilic and Electrophilic Reactivity of the Phenolic Hydroxyl Moiety

The phenolic hydroxyl group in this compound imparts characteristic reactivity to the molecule. This group can participate in both nucleophilic and electrophilic reactions, expanding its synthetic utility.

The hydroxyl group is slightly acidic, allowing it to be deprotonated by bases. ontosight.ai The resulting phenoxide ion is a potent nucleophile and can readily react with electrophiles. For instance, this compound reacts with carboxylic acids or their anhydrides in the presence of an acid catalyst and an organic base to form esters. biosynth.com It can also undergo etherification reactions. A notable example is the reaction with a halogenated acetophenone (B1666503) derivative under basic conditions to form a phenoxy linkage, a key step in the synthesis of more complex molecules.

The hydroxyl group itself can also act as a leaving group under certain conditions, although this is less common for phenols unless activated.

Transformations Involving the Methylsulfonyl Functional Group

Selective Oxidation and Reduction Reactions

The sulfur atom in the methylsulfonyl group is in its highest oxidation state (+6). Consequently, it is generally resistant to further oxidation. However, the synthesis of this compound itself often involves the oxidation of a precursor, 4-(methylthio)phenol (B156131). chemicalbook.com This oxidation can be achieved using various oxidizing agents, such as Oxone or sodium periodate (B1199274). chemicalbook.com For instance, the treatment of 4-(methylthio)phenol with Oxone in a mixture of ethanol (B145695) and water yields this compound. chemicalbook.com

Conversely, the methylsulfonyl group can be reduced to a methylthio group, demonstrating the reversible nature of this functional group transformation.

Electronic Effects of the Sulfonyl Group on Aromatic Ring Reactivity

The sulfonyl group (-SO2R) is a strong electron-withdrawing group. researchgate.netfiveable.me This property has a profound impact on the reactivity of the attached aromatic ring. The electron-withdrawing nature of the methylsulfonyl group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution reactions. fiveable.mesolubilityofthings.com This deactivation occurs through both inductive and resonance effects, which decrease the electron density of the phenolic ring. researchgate.netacs.org

This deactivating effect makes electrophilic substitution reactions, such as nitration or halogenation, more difficult to achieve compared to unsubstituted phenol (B47542). When such reactions do occur, the directing effect of the hydroxyl group (ortho, para-directing) and the deactivating effect of the methylsulfonyl group (meta-directing with respect to itself, but para to the hydroxyl) must be considered.

The electron-withdrawing nature of the sulfonyl group also enhances the acidity of the phenolic proton compared to phenol itself. ontosight.ai

Coupling and Derivatization Strategies Utilizing this compound

This compound is a valuable substrate for various coupling and derivatization reactions, enabling the construction of more complex molecular architectures.

One common strategy involves the derivatization of the phenolic hydroxyl group. For example, it can be converted to a tosylate by reacting with p-toluenesulfonic anhydride. chemicalbook.comrsc.org This transformation converts the hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution reactions.

Furthermore, this compound can participate in cross-coupling reactions. For instance, it has been used in palladium-catalyzed coupling reactions to synthesize biaryl compounds. The synthesis of various derivatives, such as pyrazolo[3,4-d]pyrimidines and 2-(pyridine-2-yl)-1H-benzimidazoles, utilizes this compound as a key reagent. chemicalbook.com These strategies often involve the initial formation of an ether linkage at the phenolic position followed by further transformations.

Below is a table summarizing some of the coupling and derivatization reactions involving this compound:

| Reactant | Reagent(s) | Product Type | Reference |

| This compound | p-Toluenesulfonic anhydride | Aryl tosylate | chemicalbook.comrsc.org |

| This compound | Halogenated acetophenone, K2CO3, DMF | Phenoxy ether | |

| This compound | Used in synthesis of | Pyrazolo[3,4-d]pyrimidine derivatives | chemicalbook.com |

| This compound | Used in synthesis of | 2-(Pyridine-2-yl)-1H-benzimidazole derivatives | chemicalbook.com |

Participation in Advanced Modular Synthesis Approaches

The concept of modular synthesis, where complex molecules are assembled from pre-functionalized building blocks, is a powerful strategy in modern organic chemistry. This compound, with its distinct functional handles, is well-suited for such approaches.

Metal-Free Arylation Reactions Mediated by Sulfone Moieties (e.g., cysteine modification)

The sulfone group, particularly when part of an aromatic system, can function as an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is harnessed for the metal-free arylation of nucleophiles, most notably the thiol side chain of cysteine residues in proteins. nih.govresearchgate.net This "thio-click" reaction is highly valued in chemical biology and drug discovery for its chemoselectivity, allowing for the specific labeling and modification of proteins under biocompatible conditions (e.g., neutral pH). acs.orgchemrxiv.org

Heteroaryl sulfones have emerged as a superior class of reagents for this purpose. nih.govacs.org The rate and efficiency of the cysteine arylation are heavily influenced by the nature of the aromatic or heteroaromatic ring to which the sulfone is attached. acs.org Electron-withdrawing groups on the ring enhance its electrophilicity, making the sulfone a better leaving group and accelerating the reaction. nih.gov The resulting thioether bond formed between the cysteine and the aryl group is significantly more stable than the adducts formed from other common cysteine-reactive warheads like maleimides. acs.orgsoton.ac.uk

While this compound itself is not typically the direct arylating agent, the methylsulfonylphenyl moiety is representative of the structures involved. The reactivity stems from the sulfone group acting as a leaving group when attacked by a nucleophile like the thiolate anion of cysteine. In related, more activated systems, this reaction proceeds rapidly. For example, 2-sulfonylpyrimidines and 2-methylsulfonylbenzothiazoles are highly effective reagents for cysteine S-arylation. nih.govacs.org The reaction mechanism involves the nucleophilic attack of the cysteine thiol on the electron-deficient aromatic carbon bearing the sulfone, leading to the displacement of the sulfone as a sulfinate anion.

The table below presents various sulfone-based reagents used for metal-free cysteine arylation, highlighting their reactivity.

| Reagent | Abbreviation | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Conditions |

| 2-Methylsulfonylpyrimidine | 4q | ~0.0115 | pH 7.0, with NACME |

| 2-Methylsulfonylbenzothiazole | MSBT | ~0.23 | pH 7.0, with NACME |

| 2-(Methylsulfonyl)-6-nitrobenzo[d]thiazole | NO₂-MSBT | ~1200 | pH 7.0, with NACME |

| 4-(5-Methanesulfonyl- researchgate.netrsc.orgnih.govacs.orgtetrazol-1-yl)-phenol | MSTP | Not specified, but noted as highly reactive | Aqueous solutions |

This table compares the reactivity of different heteroaryl sulfones in the arylation of N-acetylcysteine methylester (NACME), a model for cysteine. soton.ac.uk MSTP is noted for its high reactivity in blocking thiols. nih.gov

Advanced Analytical Characterization Techniques for 4 Methylsulfonyl Phenol and Its Derivatives

Spectroscopic Analysis in Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 4-(Methylsulfonyl)phenol. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms and the nature of the chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of this compound, the protons on the aromatic ring typically appear as a set of multiplets or distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing nature of the methylsulfonyl group and the electron-donating hydroxyl group. The methyl protons of the sulfonyl group exhibit a singlet at a characteristic chemical shift.

Table 1: Representative NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | 7.85 - 7.75 | m | 2 x Ar-H (ortho to -SO₂CH₃) |

| 7.05 - 6.95 | m | 2 x Ar-H (ortho to -OH) | |

| 3.05 | s | -SO₂CH ₃ | |

| ¹³C | 161.4 | s | C -OH |

| 130.8 | s | C -SO₂CH₃ | |

| 129.6 | s | Ar-C H (ortho to -SO₂CH₃) | |

| 116.3 | s | Ar-C H (ortho to -OH) | |

| 44.9 | s | -SO₂C H₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

The presence of the hydroxyl (-OH) group is typically confirmed by a broad absorption band in the region of 3550–3200 cm⁻¹, which is characteristic of O-H stretching vibrations in phenols and is often broadened due to hydrogen bonding docbrown.info. The sulfonyl (-SO₂) group exhibits strong, characteristic asymmetric and symmetric stretching vibrations. These are typically observed in the ranges of 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹, respectively.

Aromatic C-H stretching vibrations are usually seen as a group of weaker bands in the 3100–3000 cm⁻¹ region. Furthermore, C-C stretching vibrations within the aromatic ring give rise to absorptions in the 1600–1450 cm⁻¹ range docbrown.infovscht.cz. The C-O stretching vibration of the phenolic group can also be identified in the fingerprint region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Characteristic Wavenumber (cm⁻¹) ** |

| Phenolic -OH | O-H Stretch | 3550 - 3200 (broad) |

| Sulfonyl (-SO₂) | Asymmetric S=O Stretch | 1350 - 1300 |

| Symmetric S=O Stretch | 1160 - 1120 | |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aromatic C=C | C=C Stretch | 1600 - 1450 |

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₇H₈O₃S), the expected monoisotopic mass is 172.019415 Da. HRMS can confirm this with a high degree of accuracy, typically within a few parts per million (ppm).

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. In the analysis of this compound, LC-MS can be used to determine the molecular weight of the compound and to study its fragmentation patterns. A common observation in the mass spectrum is the protonated molecule, [M+H]⁺, with a measured m/z of 173.0 chemicalbook.com.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for phenolic compounds can include the loss of neutral molecules such as CO and H₂O. For this compound, fragmentation may also involve the sulfonyl group, leading to characteristic fragment ions. Analysis of these fragments helps to confirm the connectivity of the molecule.

Chromatographic Separation Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing complex mixtures containing this compound and its derivatives. These methods separate components based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Compound Profiling

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound and for quantifying it in various samples. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile or methanol), is commonly employed for the analysis of phenolic compounds nih.govscirp.org.

By developing a suitable HPLC method, it is possible to separate this compound from its starting materials, byproducts, and degradation products. The retention time of the compound under specific chromatographic conditions serves as a qualitative identifier, while the peak area is proportional to its concentration, allowing for quantitative analysis. Purity is typically assessed by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram. A purity of ≥ 99% is often achievable for this compound chemimpex.com.

Gas Chromatography (GC) for Volatile Metabolites

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. While this compound itself has a relatively high boiling point, GC can be particularly useful for the analysis of its more volatile metabolites or derivatives nih.govepa.gov.

For the analysis of phenolic compounds by GC, derivatization is sometimes employed to increase their volatility and improve chromatographic performance epa.gov. However, direct analysis of underivatized phenols is also possible. The use of a mass spectrometer as a detector (GC-MS) provides definitive identification of the separated components based on their mass spectra nih.gov. This is particularly valuable in metabolic studies where the identification of unknown metabolites of this compound may be required. The technique has been successfully applied to the analysis of various volatile phenols in complex matrices nih.gov. Methyl sulfone metabolites of other aromatic compounds have also been effectively analyzed using GC-MS nih.gov.

Electrochemical Detection Methodologies for Phenolic Compounds

Electrochemical sensors have emerged as vital tools for the rapid and sensitive detection of phenolic compounds, a class to which this compound belongs. mdpi.com These methods are advantageous due to their low cost, ease of handling, high sensitivity and selectivity, and suitability for on-site detection. scispace.com The fundamental principle involves the oxidation of the phenolic group on the surface of an electrode, generating a measurable electrical signal (current or potential) that correlates with the compound's concentration.

The performance of electrochemical sensors is highly dependent on the electrode material. While bare electrodes can be used, they often suffer from lower sensitivity and fouling. scispace.com Consequently, research has focused on modifying electrode surfaces with advanced materials to enhance their electrocatalytic activity, surface area, and electron transfer kinetics. mdpi.commdpi.com

Key Electrode Modification Materials:

Transition Metal-Based Materials: Transition metal oxides, sulfides, selenides, and tellurides are recognized as efficient electrocatalysts for detecting phenolic compounds. mdpi.com For instance, Molybdenum disulfide (MoS₂) nanosheets have been extensively studied for this purpose. mdpi.com

Nanomaterials: Nanoparticles, particularly those made of gold (AuNPs) and iron oxide (Fe₃O₄), have been incorporated into sensors to improve performance. mdpi.comnih.govuniroma1.it Gold nanomaterials, in particular, play a significant role in increasing electrical conductivity and catalytic activity. uniroma1.it Nanocomposites involving carbon-based materials like carbon nanotubes (CNTs) and graphene are also widely used to amplify the electrochemical signal. scispace.comuniroma1.it

Carbon-Based Electrodes: Carbon paste electrodes (CPEs) are a common base for modification. The incorporation of Fe₃O₄ nanoparticles into a CPE, for example, was shown to facilitate faster electron transfer and increase electro-conductibility for phenolic analysis. mdpi.com

The development of these sensors has led to the successful detection of various phenolic compounds in real-world samples, such as wine and wastewater. nih.gov

| Phenolic Compound Detected | Electrode Modification | Analytical Method | Linear Range (μM) | Limit of Detection (LOD) (μM) | Reference |

|---|---|---|---|---|---|

| Sinapic Acid | Fe₃O₄ Nanoparticles/Carbon Paste Electrode | Differential Pulse Voltammetry (DPV) | Not Specified | 0.22 | mdpi.comnih.gov |

| Syringic Acid | Fe₃O₄ Nanoparticles/Carbon Paste Electrode | DPV | Not Specified | 0.26 | mdpi.comnih.gov |

| Rutin | Fe₃O₄ Nanoparticles/Carbon Paste Electrode | DPV | Not Specified | 0.08 | mdpi.comnih.gov |

| 4-Chlorophenol (4-CP) | Ti₃C₂Tₓ MXene | Not Specified | 0.1 - 20.0 | 0.062 | |

| 4-Nitrophenol (4-NP) | Ti₃C₂Tₓ MXene | Not Specified | 0.5 - 25.0 | 0.11 | |

| 4-Nitrophenol (4-NP) | MoS₂/MWCNTs/SPCE | DPV, CV, Chronoamperometry | 0.05 - 800.0 | 0.01 | researchgate.net |

Development of Advanced Techniques for Metabolite Identification in Complex Matrices

Identifying metabolites of compounds like this compound in complex biological matrices such as urine or plasma is essential for understanding their biotransformation and potential physiological effects. nih.gov This task is challenging due to the low concentration of metabolites and the high abundance of interfering endogenous materials. nih.govresearchgate.net Modern analytical strategies primarily rely on the coupling of separation techniques with high-resolution mass spectrometry (MS). nih.govnih.gov

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technology for metabolite profiling. nih.govmdpi.com It offers broad metabolite coverage, high sensitivity, and the ability to structurally elucidate compounds. nih.govmdpi.com Different chromatographic methods, such as reverse-phase liquid chromatography (RPLC) and hydrophilic interaction liquid chromatography (HILIC), can be employed to separate metabolites based on their polarity. mdpi.com

Key Methodologies in Metabolite Identification:

High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) and Orbitrap mass analyzers provide highly accurate mass measurements, which are crucial for determining the elemental composition of unknown metabolites. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) further aids in structural elucidation by generating fragmentation patterns of the metabolite ions. nih.govnih.gov

Chemical Isotope Labeling (CIL): CIL coupled with LC-MS is a powerful technique to enhance detection sensitivity and quantification accuracy. mdpi.com By labeling metabolites with specific reagents, their signals can be easily distinguished from the background noise of the biological matrix. mdpi.com

Data Processing and Software: Advanced software platforms are integral to the metabolite identification workflow. waters.com These systems can automatically compare data from control and test samples, identify potential metabolites based on expected biotransformations (e.g., hydroxylation, N-dealkylation), and match fragmentation spectra against libraries. waters.comwaters.com

Specific Ion Fragmentation: For sulfonyl-containing compounds, specific fragmentation patterns in MS/MS can help pinpoint the site of metabolic modification. For example, sulfated aromatic alcohols often show a characteristic neutral loss of SO₃ (80 Da). nih.gov The presence of specific fragment ions, such as m/z 80, 96, or 97, can help determine the original site of sulfation (e.g., phenol (B47542), benzylic alcohol, or aliphatic alcohol). nih.gov

These advanced techniques enable a comprehensive analysis of metabolic pathways, moving from simple detection to confident structural identification of metabolites in complex biological systems. nih.govnih.gov

| Analytical Platform | Key Features | Application in Metabolite Identification | Reference |

|---|---|---|---|

| LC-MS (Liquid Chromatography-Mass Spectrometry) | Combines physical separation with mass-based detection. Versatile with RPLC and HILIC options. | Widely used for broad metabolome analysis, separating metabolites from complex mixtures before detection. | nih.govmdpi.com |

| UPLC-ToF/MS(E) (Ultra-Performance Liquid Chromatography-Time of Flight/Mass Spectrometry) | High-resolution separation and accurate mass detection. MS(E) allows for simultaneous acquisition of precursor and fragment ion data. | Efficiently identifies metabolites by comparing retention times and mass shifts with the parent compound. | waters.com |

| HRMS (e.g., Orbitrap, FTICR) | Provides high mass accuracy and resolution. | Enables confident determination of elemental formulas for unknown metabolites. | researchgate.netnih.gov |

| Tandem MS (MS/MS) | Isolates and fragments specific ions to generate characteristic spectra. | Crucial for structural elucidation and differentiating between isomers. Identifies characteristic losses for sulfated metabolites. | nih.govnih.gov |

| Chemical Isotope Labeling LC-MS | Improves ionization, enhances detection sensitivity, and simplifies the sample matrix. | Targets specific classes of metabolites (e.g., amine/phenol, hydroxyl groups) for more accurate quantification and identification. | mdpi.com |

| GC-MS (Gas Chromatography-Mass Spectrometry) | Used for volatile or derivatized non-volatile metabolites with low boiling points. | Complementary to LC-MS, detecting a different set of metabolites. | futurelearn.com |

Computational Chemistry and Molecular Modeling Studies of 4 Methylsulfonyl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of 4-(Methylsulfonyl)phenol. These calculations provide a detailed picture of the electron distribution within the molecule, which is crucial for understanding its chemical behavior.

The this compound molecule features two key functional groups with opposing electronic effects: the hydroxyl (-OH) group, which is an electron-donating group, and the methylsulfonyl (-SO₂CH₃) group, which is a strong electron-withdrawing group. Quantum chemical calculations can precisely quantify these effects. For instance, calculations of molecular electrostatic potential (MESP) maps would reveal regions of high electron density (negative potential), likely around the oxygen atoms of the hydroxyl and sulfonyl groups, and regions of low electron density (positive potential) around the hydroxyl hydrogen and the phenyl ring protons.

Furthermore, frontier molecular orbital (FMO) analysis, which calculates the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. For this compound, the electron-withdrawing sulfonyl group is expected to lower the energy of both the HOMO and LUMO, potentially influencing its interaction with biological targets. These quantum chemical parameters are invaluable for predicting sites of metabolic attack, understanding reaction mechanisms, and designing derivatives with tailored reactivity. nih.govresearchgate.net

Molecular Docking Simulations in Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used to study how molecules containing the this compound scaffold interact with the binding sites of protein targets. Such studies are crucial for understanding the basis of their biological activity and for designing more potent and selective inhibitors.

Derivatives of this compound have been investigated as inhibitors for a range of enzymes implicated in various diseases. For example, novel pyrazoline derivatives incorporating a 4-methylsulfonylphenyl moiety have been docked into the ATP-binding sites of several kinases, including VEGFR2, HER2, and EGFR, which are important targets in cancer therapy. nih.gov

In one such study, molecular docking revealed that the 4-methylsulfonylphenyl group plays a critical role in the binding of these inhibitors. nih.gov The sulfonyl group often forms key hydrogen bonds with amino acid residues in the active site. For instance, docking of a potent inhibitor (compound 18h ) into the VEGFR2 kinase domain showed that the oxygen atoms of the sulfonyl group formed hydrogen bonds with the backbone NH of Cys919. This interaction helps to anchor the inhibitor in the correct orientation for further interactions. The phenyl ring itself can engage in hydrophobic or π-π stacking interactions with aromatic residues like Phe918, further stabilizing the ligand-protein complex. nih.gov

Similarly, in studies of selective cyclooxygenase-2 (COX-2) inhibitors, benzimidazole derivatives featuring a 4-(methylsulfonyl)phenyl group were designed and docked into the COX-2 active site. nih.gov The docking results correlated well with the in vitro inhibitory activities, showing that the methylsulfonylphenyl group fits into a specific hydrophobic side pocket of the COX-2 active site, an interaction that is critical for selective inhibition. nih.gov

| Target Protein | Interacting Residues | Type of Interaction | Reference |

| VEGFR2 | Cys919, Phe918 | Hydrogen Bonding, Hydrophobic | nih.gov |

| HER2 | Not specified | Not specified | nih.gov |

| EGFR | Not specified | Not specified | nih.gov |

| COX-2 | Hydrophobic side pocket | Hydrophobic Interaction | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com MD simulations are employed to assess the stability of the docked poses obtained from molecular docking, explore the conformational flexibility of the ligand and the protein, and gain insights into the kinetics of binding. mdpi.com

For a ligand-protein complex involving a derivative of this compound, an MD simulation would typically be run for tens to hundreds of nanoseconds. During the simulation, the trajectory of the complex is analyzed to evaluate parameters such as the root-mean-square deviation (RMSD) of the ligand and protein atoms. A stable RMSD over the simulation time suggests that the docked complex is stable and the ligand does not diffuse away from the binding site. nih.gov

MD simulations can also be used for conformational analysis of this compound and its derivatives. The molecule possesses rotational freedom around the C-S and C-O bonds, and MD simulations can explore the accessible conformations and their relative energies, providing a picture of the molecule's conformational landscape in different environments (e.g., in water or within a protein binding site). chemrxiv.org

Furthermore, advanced MD techniques can be used to estimate the binding free energy of the ligand to the protein, providing a more accurate prediction of binding affinity than docking scores alone. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to calculate the energetic components of binding. These simulations can also provide insights into the binding and unbinding pathways of the ligand, which is crucial for understanding the residence time of a drug on its target, a key parameter for its efficacy. researchgate.net

Structure-Activity Relationship (SAR) Derivation through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. chemicalbook.com Computational approaches are pivotal in deriving these relationships, allowing for the rational design of more active compounds. inventi.in For derivatives of this compound, computational SAR studies help to identify the key structural features responsible for their biological effects.

The 4-(methylsulfonyl)phenyl moiety is often considered a "privileged" scaffold in medicinal chemistry because of its favorable properties. It can act as a bioisostere for other groups and its sulfonyl component can serve as a hydrogen bond acceptor, contributing significantly to binding affinity. nih.gov

In the development of novel antitumor agents, a series of pyrazolines linked to a 4-methylsulfonylphenyl scaffold was synthesized and evaluated. nih.gov Computational analysis helped to rationalize the observed SAR. For example, it was found that the nature and position of substituents on other parts of the molecule, in conjunction with the fixed 4-methylsulfonylphenyl group, dramatically influenced the inhibitory activity against kinases like VEGFR2 and HER2. The models suggested that specific substitutions led to optimal interactions within the enzyme's active site, explaining why certain compounds in the series were significantly more potent than others. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models represent a further step, where mathematical relationships are built to correlate the chemical structures of a series of compounds with their biological activities. chemicalbook.com For a series of this compound derivatives, a QSAR model could be developed using calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to predict the activity of new, unsynthesized analogs, thereby guiding synthetic efforts towards more promising candidates. nih.govdrugdesign.org

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Drug Candidates

A crucial aspect of drug development is ensuring that a candidate molecule has favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. technologynetworks.com Poor pharmacokinetics is a major reason for the failure of drug candidates in clinical trials. In silico ADME prediction models are now widely used in the early stages of drug discovery to filter out compounds with potential liabilities, saving time and resources. nih.govljmu.ac.uk

For derivatives of this compound, various ADME parameters can be computationally predicted. A study on novel 2-(4-(methylsulfonyl)phenyl)benzimidazoles as potential anti-inflammatory agents included an in silico prediction of their ADME profiles. nih.gov Parameters such as octanol-water partition coefficient (logP), aqueous solubility (logS), human intestinal absorption (HIA), and blood-brain barrier (BBB) penetration were calculated.

The table below presents a selection of predicted ADME properties for a promising compound from the benzimidazole series (Compound 11b), which contains the 4-(methylsulfonyl)phenyl group. nih.gov

| ADME Property | Predicted Value for Compound 11b | Favorable Range |

| Molecular Weight ( g/mol ) | 459.58 | < 500 |

| LogP (Octanol/Water Partition) | 3.65 | < 5 |

| Hydrogen Bond Donors | 2 | < 5 |

| Hydrogen Bond Acceptors | 5 | < 10 |

| Human Intestinal Absorption (%) | 95.8% | > 80% is high |

| Blood-Brain Barrier Penetration | Low | - |

These in silico results suggested that the compound has good potential for oral bioavailability and is unlikely to cross the blood-brain barrier, which can be a desirable property for peripherally acting drugs. nih.gov

Investigation of Enzyme Inhibition Mechanisms via Computational Methods

Computational methods provide powerful tools to investigate the detailed molecular mechanisms by which compounds containing the this compound scaffold inhibit their target enzymes. By combining techniques like molecular docking and molecular dynamics, researchers can build a comprehensive picture of the inhibitory action at the atomic level. mdpi.com

The 4-(methylsulfonyl)phenyl group is a key feature of several selective COX-2 inhibitors. Computational studies have elucidated the mechanism of this selectivity. The active site of COX-2 contains a hydrophilic side pocket that is absent in COX-1. Molecular modeling has shown that the sulfonyl group of inhibitors like celecoxib (which contains a similar sulfonamide group) and other molecules with a 4-(methylsulfonyl)phenyl moiety can fit into this side pocket and form favorable interactions, such as hydrogen bonds with residues like His90 and Arg513. This specific interaction is a primary reason for their selectivity for COX-2 over COX-1, which is crucial for reducing gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

In the case of kinase inhibitors, docking studies of pyrazoline derivatives with a 4-methylsulfonylphenyl group have revealed their mechanism of action at the ATP-binding site of enzymes like VEGFR2. nih.gov The simulations show that these inhibitors act as ATP-competitive inhibitors. The 4-methylsulfonylphenyl group often occupies a region of the binding site, making specific hydrogen bonding and hydrophobic contacts that prevent the binding of the natural substrate, ATP. By analyzing these interactions, researchers can understand why certain structural modifications enhance inhibitory potency and can rationally design next-generation inhibitors with improved efficacy. nih.gov

Applications of 4 Methylsulfonyl Phenol As a Synthetic Building Block and Precursor

Role in Pharmaceutical Intermediate Synthesis and Drug Development

The utility of 4-(methylsulfonyl)phenol in medicinal chemistry is extensive, primarily due to its role as a precursor in synthesizing active pharmaceutical ingredients (APIs). chemimpex.com It is a key reagent in the creation of molecules designed to treat a variety of conditions, including metabolic disorders, inflammation, and microbial infections. chemicalbook.comnih.gov

The 4-(methylsulfonyl)phenyl moiety is a recognized pharmacophore in the design of anti-inflammatory agents. While many studies focus on derivatives of 4-(methylsulfonyl)aniline, the underlying principle involves incorporating the methylsulfonylphenyl group to achieve desired therapeutic effects, such as selective inhibition of cyclooxygenase-2 (COX-2). nih.govnih.gov The incorporation of this group into known non-steroidal anti-inflammatory drugs (NSAIDs) has been shown to maintain or enhance their anti-inflammatory activity. nih.govresearchgate.net

Glucokinase (GK) is a critical enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver. nih.govnih.gov Activators of this enzyme are considered promising therapeutic agents for the treatment of type 2 diabetes. nih.gov this compound has been identified as a key reagent in the synthesis of novel and potent glucokinase activators. chemicalbook.com Specifically, it is used in the preparation of 2-(pyridine-2-yl)-1H-benzimidazole derivatives, which have demonstrated significant glucokinase activating activity. chemicalbook.com The development of such compounds, like Dorzagliatin and TTP399, represents a significant advancement in diabetes therapy, aiming to improve glycemic control and β-cell function. mdpi.com

G protein-coupled receptor 119 (GPR119) is another attractive target for the treatment of type 2 diabetes and obesity, as its activation stimulates insulin secretion and the release of incretin hormones. nih.govacs.org this compound serves as a precursor in the synthesis of various GPR119 agonists. chemicalbook.com

Research has described the design and synthesis of novel 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as potent GPR119 agonists. nih.gov In these studies, compounds were developed that exhibited high efficacy in in vitro cAMP assays and demonstrated the ability to decrease blood glucose levels in oral glucose tolerance tests in animal models. nih.gov For example, specific derivatives showed EC₅₀ values in the nanomolar range, indicating high potency. nih.gov The 4-methylsulfonyl group, in some agonists like AR231453, has been shown to form a crucial hydrogen bond with the GPR119 receptor, highlighting its importance for agonist potency. frontiersin.org

| Compound | Target | EC₅₀ Value (nM) | Key Findings |

|---|---|---|---|

| Compound 19 | GPR119 | 75 | Effectively decreased blood glucose excursion in oral glucose tolerance tests in normal and type 2 diabetic mice. nih.gov |

| Compound 20 | GPR119 | 25 | Demonstrated high potency in in vitro cAMP assays. nih.gov |

| Compound 9i (fused-pyrimidine derivative) | GPR119 | Not specified | Showed potent agonistic activity, improved glucose tolerance, promoted insulin secretion, and ameliorated obesity-related symptoms in mice. nih.gov |

The development of single chemical entities that can modulate multiple targets offers a promising strategy for treating complex diseases. The structural framework provided by this compound is suitable for designing such multi-target compounds. For instance, novel 3-phenylimidazolidin-4-one and 2-aminothiazol-4-one derivatives have been synthesized and evaluated for both antioxidant and antimicrobial activities. mdpi.com While not directly starting from this compound, the principles of combining pharmacophores to achieve dual activity are relevant. The synthesis of p-nitrophenyl hydrazones as multi-target inhibitors of COX-2, 5-LOX, and H+/K+ ATPase is another example of this design strategy to create anti-inflammatory agents with potentially fewer side effects. chemrxiv.org Carbazole derivatives based on the NSAID carprofen have also been synthesized and shown to possess both anti-inflammatory and antimicrobial properties. nih.gov

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. acs.org A study focused on the design and synthesis of thiazole-methylsulfonyl derivatives as inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). acs.orgnih.govnih.gov The synthesis involved a two-step process starting from 4'-(methylsulfonyl)acetophenone, a derivative of the 4-(methylsulfonyl)phenyl structure. acs.org

The resulting compounds demonstrated promising inhibitory activity against both hCA I and hCA II. nih.govresearchgate.net Molecular docking studies confirmed stable interactions between the synthesized compounds and the target enzymes, suggesting that both the thiazole ring and the methylsulfonyl group are important for inhibition. acs.orgresearchgate.net

| Compound | Target | IC₅₀ Value (μM) |

|---|---|---|

| Thiazole-methylsulfonyl derivatives (range) | hCA I | 39.38–198.04 |

| hCA II | 39.16–86.64 | |

| Acetazolamide (Reference Drug) | hCA I | 18.11 |

| hCA II | 20.65 |

Data sourced from references acs.orgnih.govresearchgate.net

Schiff bases are compounds containing an azomethine group (-C=N-) and are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic effects. nih.govjchemlett.comresearchgate.net The synthesis of Schiff bases often involves the condensation of a primary amine with an aldehyde or ketone. jchemlett.comsemanticscholar.org

While direct synthesis from this compound is less commonly cited, derivatives containing the methylsulfonylphenyl moiety can be used. These synthesized Schiff bases have shown significant activity against various bacterial strains. jchemlett.com Furthermore, certain novel Schiff bases have demonstrated promising in vitro cytotoxicity against cancer cell lines, such as Tongue Squamous Cell Carcinoma Fibroblasts, while showing less activity against normal cells, suggesting a degree of selectivity. nih.gov The anticancer mechanism is often attributed to the azomethine group, which can induce apoptosis in cancer cells. nih.gov

Derivatization for Pyrazine-Based TrkA Inhibitors

Tropomyosin receptor kinase A (TrkA) is a significant pharmacological target for cancer and pain management. In the development of novel TrkA inhibitors, the methylsulfonylphenyl moiety, derivable from this compound, has been incorporated into pyrazine-based scaffolds to enhance inhibitory activity.

In a study focused on identifying new TrkA inhibitors, a series of pyrazine derivatives were synthesized and evaluated. One such derivative included the 4-(methylsulfonyl)benzene group. The synthesis of this class of compounds involves coupling a substituted pyrazine core with various functionalized phenyl groups. The inclusion of the 4-(methylsulfonyl)phenyl group, often introduced via its corresponding boronic acid in a Suzuki coupling reaction, was found to be effective. The resulting compound demonstrated potent inhibition of TrkA, highlighting the importance of the sulfonyl group in achieving high activity.

Table 1: In Vitro Activity of a Pyrazine Derivative Incorporating the 4-(Methylsulfonyl)phenyl Moiety Against TrkA

| Compound ID | R1 Group | R2 Group | TrkA IC50 (µM) |

|---|---|---|---|

| 17 | 4-(Methylsulfonyl)benzene | 4-Isopropylaniline | 0.42 ± 0.09 |

Data sourced from studies on pyrazine-based TrkA inhibitors.

Integration into Chalcone Derivatives for Diverse Pharmacological Research

Chalcones, characterized by an open-chain flavonoid structure with a three-carbon α,β-unsaturated carbonyl system, are a class of compounds extensively studied for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. lifechemicals.com The synthesis of novel chalcone derivatives often involves the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde.

This compound can be integrated into chalcone structures as a precursor to either the acetophenone or benzaldehyde reactant. For instance, 4-hydroxyacetophenone can be oxidized to form 4-(methylsulfonyl)acetophenone. This intermediate can then be reacted with various aromatic aldehydes to produce chalcones bearing the key methylsulfonylphenyl group. This moiety is introduced to modulate the electronic properties and biological activity of the resulting chalcone, making it a valuable strategy in medicinal chemistry. lifechemicals.com The sulfonyl group often enhances the compound's ability to interact with biological targets.

Utilization in Agrochemical Manufacturing and Formulation

In the agrochemical sector, this compound is utilized in the formulation of products such as herbicides and pesticides. chemimpex.com Its role is often to enhance the efficacy and stability of the final product. The properties of the sulfonyl group can improve the solubility and delivery of active ingredients, ensuring more effective action against pests and diseases. chemimpex.com

Furthermore, the core structure of methylsulfonyl phenol (B47542) is relevant to the environmental lifecycle of certain pesticides. For example, Mesurol phenol sulfone, a structurally related compound, is known to be an environmental transformation product of the pesticide Methiocarb. nih.gov This underscores the importance of the methylsulfonyl phenol scaffold in understanding the behavior and metabolites of agricultural chemicals.

Potential Applications in Advanced Materials Science

The application of this compound extends into materials science, particularly in the stabilization of polymers. Polymers are susceptible to degradation from environmental factors like heat, oxygen, and UV radiation, which can compromise their mechanical properties and lifespan. Phenolic compounds are widely used as primary antioxidants and stabilizers to mitigate this degradation. researchgate.netmdpi.com

These stabilizers function by scavenging free radicals formed during the oxidation process, thereby interrupting the chain reactions that lead to polymer degradation. mdpi.com this compound, with its phenolic hydroxyl group, can act as a radical scavenger. Its integration into a polymer matrix, either as an additive or co-monomer, can enhance the material's durability and resistance to thermal and oxidative degradation. mdpi.com

Bioorganic Chemistry Applications (e.g., enzyme mechanism elucidation, protein function modulation)

In the field of bioorganic chemistry, this compound serves as a valuable reagent for synthesizing molecules designed to interact with and modulate the function of proteins. chemicalbook.com A significant application is its use as a precursor in the synthesis of potent glucokinase activators (GKAs). chemicalbook.comnih.gov Glucokinase is a crucial enzyme in glucose homeostasis, and its activation is a therapeutic strategy for type 2 diabetes. nih.govmdpi.com The synthesis of novel 2-(pyridine-2-yl)-1H-benzimidazole derivatives, which act as GKAs, utilizes this compound as a key starting material. chemicalbook.com

Beyond its role as a synthetic precursor, the compound is also employed in broader biochemical studies to explore the mechanisms of action of sulfonyl-containing compounds within biological systems. Its well-defined structure allows researchers to probe interactions between the sulfonyl group and biological macromolecules, contributing to a deeper understanding of enzyme function and protein modulation.

Future Research Directions and Emerging Areas for 4 Methylsulfonyl Phenol

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of green and efficient chemical syntheses is a paramount goal in modern chemistry. For 4-(Methylsulfonyl)phenol, future research will likely focus on developing novel and sustainable synthetic methodologies that minimize environmental impact while maximizing yield and purity.

One promising approach involves the oxidation of 4-(methylthio)phenol (B156131) using environmentally benign oxidizing agents. A notable example is the use of Oxone in a mixture of ethanol (B145695) and water, which provides this compound in high yield. chemicalbook.com This method represents a greener alternative to traditional oxidation processes that may employ hazardous reagents.

Further research into sustainable synthesis could explore:

Catalytic Oxidations: Investigating the use of heterogeneous or homogeneous catalysts with oxidants like hydrogen peroxide or even molecular oxygen to develop cleaner oxidation protocols.

Electrochemical Synthesis: Electroorganic synthesis presents a green and efficient alternative for generating sulfone derivatives. researchgate.net This method avoids the need for chemical oxidants and can often be performed under mild conditions.

Flow Chemistry: The application of continuous flow technology could enable safer, more efficient, and scalable production of this compound, with precise control over reaction parameters.

A summary of a sustainable synthesis method is presented in the table below.

| Starting Material | Reagent | Solvent | Yield | Reference |

| 4-(Methylthio)phenol | Oxone | Ethanol/Water | 96% | chemicalbook.com |

Exploration of Undiscovered Reactivity Pathways and Synthetic Transformations

The inherent reactivity of this compound, stemming from its electron-withdrawing sulfonyl group and the reactive phenolic hydroxyl group, makes it a valuable building block in organic synthesis. chemimpex.com Future research will undoubtedly focus on uncovering new reactivity pathways and synthetic transformations to create novel and complex molecules.

Current research has demonstrated its utility as a reagent in the synthesis of various heterocyclic compounds with potential biological activity. For instance, it is a key component in the synthesis of:

Pyrazolo[3,4-d]pyrimidine derivatives, which are investigated as GPR119 agonists. chemicalbook.com

Novel 2-(pyridine-2-yl)-1H-benzimidazole derivatives, which act as potent glucokinase activators. chemicalbook.com

Future explorations in this area could include:

C-H Activation: Direct functionalization of the aromatic ring through C-H activation methodologies would provide a more atom-economical approach to synthesizing substituted derivatives.

Photoredox Catalysis: Utilizing visible-light-mediated reactions to access novel transformations and forge new bonds under mild conditions.

Derivatization of the Sulfonyl Group: Exploring reactions that modify the methylsulfonyl group to introduce new functionalities and modulate the electronic properties of the molecule.

Advanced Applications in Medicinal Chemistry and Targeted Drug Discovery

This compound is a well-established intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammation and pain. chemimpex.com Its scaffold is present in molecules designed to interact with specific biological targets. The future of its application in medicinal chemistry lies in more targeted and sophisticated drug discovery efforts.

The compound serves as a crucial building block for active pharmaceutical ingredients (APIs). chemimpex.com Its derivatives have been explored for various therapeutic targets, highlighting its versatility in drug design.

Emerging research directions in this field include:

Fragment-Based Drug Discovery (FBDD): Utilizing this compound as a molecular fragment to screen against a wide array of biological targets, enabling the discovery of novel lead compounds.

Design of Covalent Inhibitors: The reactivity of the phenol (B47542) group could be exploited to design targeted covalent inhibitors that form a permanent bond with their protein target, leading to enhanced potency and duration of action.

Targeting Protein-Protein Interactions: Developing molecules derived from this compound that can modulate challenging protein-protein interactions, which are implicated in numerous diseases.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.govchemrxiv.org While specific applications to this compound are still emerging, the potential is vast. These computational tools can accelerate the design and prediction of novel derivatives with desired properties.

AI and ML algorithms can be employed for:

Predicting Bioactivity: In silico models can predict the biological activity of novel this compound derivatives against various targets, prioritizing the synthesis of the most promising candidates. researchgate.netnih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties such as target affinity and synthetic accessibility. arxiv.orgnih.gov

Optimizing Synthetic Routes: Machine learning can be used to predict the outcomes of chemical reactions and suggest optimal synthetic pathways for the production of complex derivatives.

The application of these computational approaches will undoubtedly streamline the discovery and development of new drugs and materials based on this versatile compound.

Comprehensive Environmental Risk Assessment and Innovative Remediation Strategies

As with any widely used chemical, a thorough understanding of the environmental fate and potential risks of this compound is crucial. While data on this specific compound is limited, the broader class of phenolic compounds is known to be environmental pollutants. saltworkstech.comacademicjournals.org

Future research should focus on:

Environmental Fate and Transport: Investigating the persistence, mobility, and transformation of this compound in various environmental compartments, such as soil and water. The environmental behavior of related compounds like alkylphenols suggests that factors like water solubility and partitioning into sediments are important considerations. nih.govresearchgate.net

Ecotoxicology: Assessing the potential toxicity of this compound to a range of aquatic and terrestrial organisms to establish its environmental risk profile.

Biodegradation Studies: Identifying microorganisms capable of degrading this compound and elucidating the metabolic pathways involved. nih.gov The biodegradation of phenolic compounds is a well-established remediation strategy. researchgate.net

Innovative remediation strategies for phenolic compounds that could be adapted for this compound include:

Bioremediation: Utilizing microorganisms or their enzymes to break down the compound into less harmful substances. saltworkstech.commdpi.com

Phytoremediation: Employing plants to remove, degrade, or contain the compound from contaminated soil and water. researchgate.net

Advanced Oxidation Processes: Using powerful oxidizing agents to chemically degrade the compound.

Adsorption: Employing materials like activated carbon to remove the compound from water. saltworkstech.com

A summary of potential remediation techniques for phenolic compounds is provided below.

| Remediation Technique | Description |

| Bioremediation | Use of microorganisms to degrade pollutants. saltworkstech.com |

| Phytoremediation | Use of plants to clean up contaminated environments. researchgate.net |

| Adsorption | Adhesion of molecules to a solid surface. saltworkstech.com |

| Advanced Oxidation | In-situ chemical oxidation to destroy contaminants. |

Novel Applications in Materials Science and Engineering for Functionalized Systems